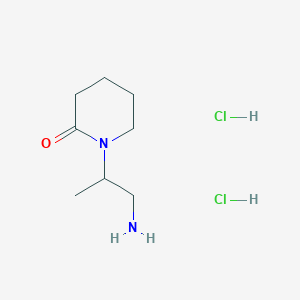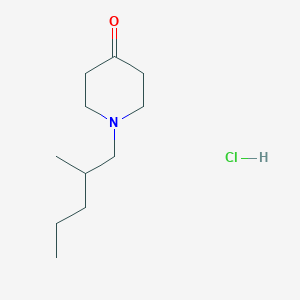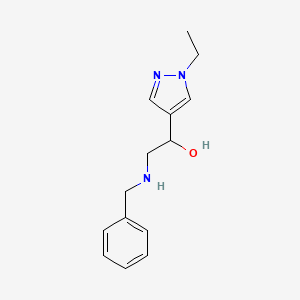
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethylamino)(3-methylphenyl)acetic acid hydrochloride, also known as DMPA-HCl, is a synthetic compound that has been used extensively in laboratory experiments and scientific research. It is a white, crystalline solid that is soluble in water and organic solvents. DMPA-HCl is most commonly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, such as anti-inflammatory drugs. DMPA-HCl is also a common component in the synthesis of various compounds, such as dyes, pigments, and enzymes.
Scientific Research Applications
Environmental Degradation and Toxicity of Related Compounds
Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the environmental challenges posed by pharmaceutical compounds. The study reviews the degradation pathways, by-products, and biotoxicity of ACT, offering insights into the environmental fate of similar chemical compounds. The findings could be relevant to understanding how (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride might behave in aquatic environments and its potential impacts on ecosystems (Qutob et al., 2022).
Application in Corrosion Inhibition
Another area of research explores the use of organic compounds as corrosion inhibitors for industrial cleaning of metals in acidic solutions. This study provides an overview of how organic inhibitors, including those with functional groups similar to (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride, can protect metals and alloys from corrosion in acidic environments (Goyal et al., 2018).
Neurochemical and Neurotoxicity Studies
The neurochemistry and neurotoxicity of MDMA and similar compounds have been extensively studied, providing a framework for understanding the neurological effects of various chemical compounds, including potential research applications for (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride in neuroscientific studies (McKenna & Peroutka, 1990).
properties
IUPAC Name |
2-(dimethylamino)-2-(3-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJCUXQMLRJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)


![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)




![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)



